molecular formula C5H8O B1602664 Cyclopentanone-2,2,5,5-d4 CAS No. 3997-89-5

Cyclopentanone-2,2,5,5-d4

Cat. No.: B1602664
CAS No.: 3997-89-5
M. Wt: 88.14 g/mol
InChI Key: BGTOWKSIORTVQH-KHORGVISSA-N
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Description

Cyclopentanone-2,2,5,5-d4, also known as 2,2,5,5-Tetradeuteriocyclopentan-1-one, is a deuterium-labeled compound with the molecular formula C5D4H4O. This compound is a derivative of cyclopentanone, where four hydrogen atoms are replaced by deuterium atoms. It is commonly used in scientific research due to its unique isotopic properties .

Mechanism of Action

Target of Action

Cyclopentanone-2,2,5,5-d4 is a chemical compound with the empirical formula C5D4H4O

Result of Action

One study suggests that it may undergo photolysis under certain conditions . More research is needed to fully understand the effects of this compound’s action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to ensure adequate ventilation and take precautionary measures against static discharges .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanone-2,2,5,5-d4 can be synthesized through the deuteration of cyclopentanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The product is then purified through distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclopentanone-2,2,5,5-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopentanone-2,2,5,5-d4 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Comparison with Similar Compounds

Cyclopentanone-2,2,5,5-d4 can be compared with other deuterium-labeled compounds such as:

Uniqueness: this compound is unique due to its specific isotopic labeling at the 2 and 5 positions, which provides distinct advantages in studying specific reaction mechanisms and metabolic pathways compared to other deuterium-labeled compounds .

Properties

IUPAC Name

2,2,5,5-tetradeuteriocyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTOWKSIORTVQH-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C1=O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583872
Record name (2,2,5,5-~2~H_4_)Cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3997-89-5
Record name (2,2,5,5-~2~H_4_)Cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3997-89-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanone-2,2,5,5-d4
Reactant of Route 2
Cyclopentanone-2,2,5,5-d4
Reactant of Route 3
Cyclopentanone-2,2,5,5-d4
Reactant of Route 4
Cyclopentanone-2,2,5,5-d4
Reactant of Route 5
Cyclopentanone-2,2,5,5-d4
Reactant of Route 6
Cyclopentanone-2,2,5,5-d4

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